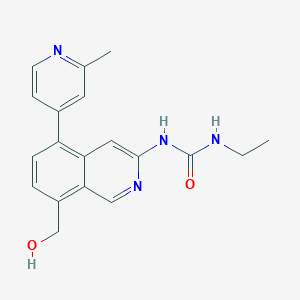
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its complex molecular structure, which includes an isoquinoline core, a pyridine ring, and a urea moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative and a halogenated pyridine.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde and a base.
Urea Formation: The final step involves the formation of the urea moiety by reacting an amine with an isocyanate under mild conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Hydrolysis: The urea moiety can be hydrolyzed to form the corresponding amine and carbon dioxide under acidic or basic conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)urea involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)urea can be compared with similar compounds, such as:
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-chloropyridin-4-yl)isoquinolin-3-yl)urea: This compound has a chlorine atom instead of a methyl group on the pyridine ring, which may affect its reactivity and biological activity.
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)thiourea:
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)carbamate: The urea moiety is replaced with a carbamate group, which may influence its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-ethyl-3-[8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea |
InChI |
InChI=1S/C19H20N4O2/c1-3-20-19(25)23-18-9-16-15(13-6-7-21-12(2)8-13)5-4-14(11-24)17(16)10-22-18/h4-10,24H,3,11H2,1-2H3,(H2,20,22,23,25) |
InChI Key |
QBQRZFZCPCIWHK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)CO)C3=CC(=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















